Cas no 2172140-70-2 (3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}butanoic acid)

3-{3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}butanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which ensures selective deprotection under mild basic conditions, and a carboxylate functionality for further conjugation. The compound’s aromatic methylphenyl moiety enhances steric and electronic tuning, making it useful in constructing modified peptide backbones. Its balanced solubility in organic solvents facilitates solid-phase peptide synthesis (SPPS), while the butanoic acid linker provides flexibility for coupling reactions. This derivative is particularly valuable for introducing tailored modifications in peptide sequences, supporting research in medicinal chemistry and bioconjugation.
3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}butanoic acid structure
2172140-70-2 structure
Product Name:3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}butanoic acid
CAS No:2172140-70-2
MF:C27H26N2O5
MW:458.505747318268
CID:5797889
PubChem ID:165529907
Update Time:2025-10-30

3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}butanoic acid
    • 2172140-70-2
    • EN300-1493143
    • 3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylphenyl]formamido}butanoic acid
    • Inchi: 1S/C27H26N2O5/c1-16-11-12-18(26(32)28-17(2)13-25(30)31)14-24(16)29-27(33)34-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-12,14,17,23H,13,15H2,1-2H3,(H,28,32)(H,29,33)(H,30,31)
    • InChI Key: VPQLQNZKAMLXPW-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=C(C=CC=1C)C(NC(C)CC(=O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 458.18417193g/mol
  • Monoisotopic Mass: 458.18417193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 8
  • Complexity: 721
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 105Ų

3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}butanoic acid Pricemore >>

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Additional information on 3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}butanoic acid

Comprehensive Overview of 3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}butanoic acid (CAS No. 2172140-70-2)

The compound 3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}butanoic acid (CAS No. 2172140-70-2) is a specialized organic molecule widely utilized in peptide synthesis and pharmaceutical research. Its unique structure, featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, makes it invaluable in solid-phase peptide synthesis (SPPS). Researchers and industries are increasingly interested in this compound due to its role in developing novel therapeutics, including targeted drug delivery systems and bioactive peptides.

One of the most searched questions in the field of peptide chemistry is: "What is the role of Fmoc in peptide synthesis?" The Fmoc group in 3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}butanoic acid serves as a temporary protecting group for amino acids, ensuring selective reactions during peptide chain elongation. This feature is critical for high-yield peptide production, a topic of significant interest in biotech and pharmaceutical forums.

Another trending topic is the application of Fmoc-protected amino acid derivatives in drug discovery. The compound’s butanoic acid moiety enhances solubility, making it suitable for aqueous reaction conditions. This aligns with the growing demand for green chemistry and sustainable synthesis methods, which are frequently discussed in academic and industrial circles.

The CAS No. 2172140-70-2 is also associated with advanced research in proteomics and bioconjugation. Scientists often search for "how to modify peptides for better stability", and this compound’s structure provides insights into stabilizing peptide bonds while maintaining biological activity. Its compatibility with automated synthesizers further boosts its relevance in high-throughput screening (HTS) workflows.

From an SEO perspective, keywords like "Fmoc-protected building blocks", "peptide coupling reagents", and "CAS 2172140-70-2 applications" are highly searched. The compound’s versatility in biomedical research and its alignment with precision medicine trends make it a focal point for content targeting researchers and manufacturers.

In summary, 3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}butanoic acid represents a critical tool in modern chemical biology. Its applications span from therapeutic peptide development to material science, addressing key challenges in drug formulation and biocompatibility. As the demand for customized peptides grows, this compound’s importance in both academic and industrial settings will continue to rise.

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